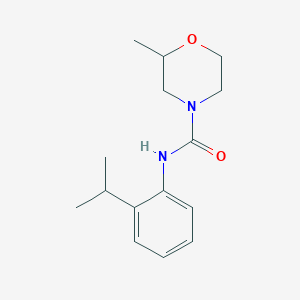![molecular formula C13H18N2OS B7512542 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine, also known as Pimozide, is a chemical compound that belongs to the class of antipsychotic drugs. It is primarily used for the treatment of schizophrenia and other psychotic disorders. Pimozide works by blocking the dopamine receptors in the brain, which helps to reduce the symptoms of psychosis.
作用機序
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. In individuals with psychotic disorders, there is an overactivity of dopamine in certain areas of the brain, which can lead to the symptoms of psychosis. By blocking the dopamine receptors, 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which helps to reduce the symptoms of psychosis. 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine also affects the levels of other neurotransmitters such as serotonin and norepinephrine. It has been found to have a sedative effect, which can help individuals with psychotic disorders to sleep better.
実験室実験の利点と制限
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its effectiveness in treating psychotic disorders. It is also readily available and can be synthesized with relative ease. However, there are also limitations to the use of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine in lab experiments. It is a potent compound that can have toxic effects if not handled properly. It also has a long half-life, which can make it difficult to control the dosage.
将来の方向性
There are several future directions for the research on 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine. One direction is to investigate its potential use in treating other neurological conditions such as Tourette's syndrome and obsessive-compulsive disorder. Another direction is to investigate the long-term effects of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine use on individuals with psychotic disorders. Additionally, there is a need for further research on the mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine and its effects on neurotransmitters other than dopamine.
合成法
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine can be synthesized by reacting 1-methyl-4-piperidone with 2-(methylsulfanyl)benzoyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using recrystallization techniques. The synthesis of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its effectiveness in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating other neurological conditions such as Tourette's syndrome, obsessive-compulsive disorder, and bipolar disorder. 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has been found to be effective in reducing the symptoms of these disorders in clinical trials.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCPPHAQUFOMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

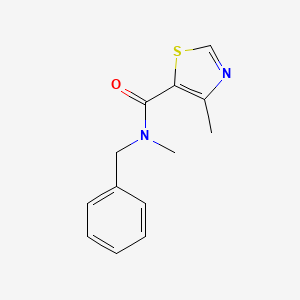

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
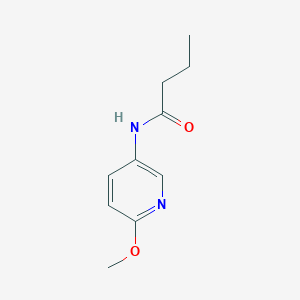

![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
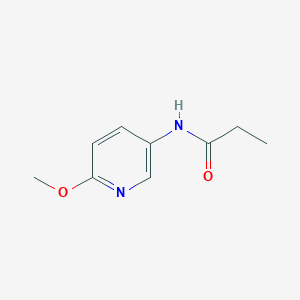
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

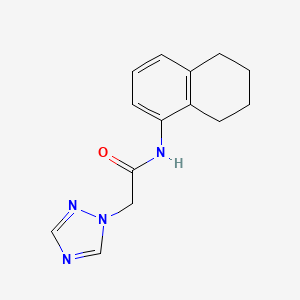
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
